molecular formula C18H24F2N2O2 B2505848 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034238-84-9

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2505848
CAS No.: 2034238-84-9
M. Wt: 338.399
InChI Key: ZRLNBOREYKKKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a high-purity chemical compound designed for research applications, particularly in neuroscience and medicinal chemistry. This benzamide derivative features a strategic molecular architecture combining a 3,4-difluoro benzamide core with a 1-(oxan-4-yl)piperidin-4-yl methyl substituent, making it a compound of significant interest for central nervous system (CNS) drug discovery research. Compounds with this structural motif have demonstrated substantial research value as delta-opioid (δ-opioid) receptor agonists, which represent a promising target for CNS indications without the addictive potential associated with mu-opioid receptor activation . The molecular framework of this compound shares structural similarities with clinical candidates that have been investigated for their balanced potency, receptor subtype selectivity, and favorable in vitro absorption, distribution, metabolism, and excretion (ADME) and safety profiles . The presence of the tetrahydropyran (oxan-4-yl) group attached to the piperidine nitrogen is a key structural feature that contributes to optimal blood-brain barrier penetration and receptor binding affinity, making it particularly useful for studies investigating neurological pathways and potential therapeutic interventions. Research applications for this compound include investigation of δ-opioid receptor signaling pathways, exploration of novel analgesic mechanisms with reduced side-effect profiles, and studies of neuroprotective agents. Additionally, structurally related benzamide compounds have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment and have shown relevance to various other neurological and metabolic conditions including anxiety, substance abuse disorders, metabolic diseases, and neurodegenerative conditions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material according to laboratory safety protocols and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-16-2-1-14(11-17(16)20)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNBOREYKKKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoyl chloride with the piperidinylmethyl intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of difluoro substitution on biological activity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s binding affinity to these targets, which may include enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Benzamide Substituents Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Data
3,4-Difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (Target) 3,4-Difluoro Oxan-4-yl (tetrahydropyran) C₁₈H₂₃F₂N₂O₃* ~353.4 Predicted enhanced solubility due to oxan-4-yl; fluorine enhances lipophilicity.
3,4-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide 3,4-Difluoro 2-Methoxyethyl C₁₅H₂₀F₂N₂O₂ 298.33 Lower molecular weight; methoxyethyl may reduce metabolic stability.
3-Methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide 3-Methoxy Oxan-4-yl C₁₉H₂₈N₂O₃ 332.44 Methoxy group increases electron density, potentially altering receptor affinity.
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate 4-Chloro 4-Chlorobenzoyl C₂₀H₂₀Cl₂N₂O₂ 391.3 Chlorine substituents increase lipophilicity; crystal packing involves N–H⋯O bonds.
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-Methyl 4-Methylbenzoyl C₂₂H₂₆N₂O₂ 350.45 Methyl groups enhance hydrophobicity; piperidine adopts half-chair conformation.

*Calculated based on structural similarity.

Impact of Substituents on Physicochemical Properties

  • Fluorine vs. Chlorine/Methoxy : The 3,4-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to chloro or methoxy analogs. Fluorine’s small size and high electronegativity may enhance binding to hydrophobic pockets in target proteins .
  • Oxan-4-yl vs. Methoxyethyl/Benzoyl : The oxan-4-yl group introduces a rigid, oxygen-containing heterocycle, improving aqueous solubility compared to methoxyethyl or aromatic benzoyl groups. This could reduce aggregation in biological systems .

Crystal Structure and Conformational Analysis

  • Piperidine Conformation : In 4-methyl and 4-chloro analogs, the piperidine ring adopts a half-chair or chair conformation, respectively . The target compound’s oxan-4-yl substituent may enforce a similar conformation, stabilizing interactions with chiral receptors.
  • Hydrogen Bonding : The 4-chloro derivative forms N–H⋯O and C–H⋯O hydrogen bonds in its crystal lattice, contributing to a sheet structure . The target compound’s fluorine atoms and oxan-4-yl oxygen may participate in weaker C–H⋯F or O–H⋯O interactions, altering packing efficiency.

Biological Activity

3,4-Difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and related case studies.

Chemical Structure and Properties

The chemical structure of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can be described as follows:

  • Molecular Formula : C16H19F2N3O2
  • Molecular Weight : 321.34 g/mol
  • IUPAC Name : 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

This compound features a benzamide core substituted with fluorine atoms and a piperidine ring linked through an oxan moiety.

The biological activity of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Target Identification

  • Enzyme Inhibition : Research indicates that compounds with similar structures often target enzymes such as kinases or proteases involved in cell signaling and proliferation.
  • Receptor Modulation : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide. For instance:

CompoundActivityTarget PathogenReference
A14PotentMRSA
B12ModerateE. coli

The compound A14 was noted for its effectiveness against multidrug-resistant strains, suggesting that similar derivatives could be explored for their antibacterial properties.

Anticancer Activity

In vitro assays indicate that derivatives of benzamide compounds exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15
MCF720
A54925

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antibacterial efficacy of a series of benzamide derivatives found that compounds similar to 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide displayed significant activity against resistant bacterial strains. The study utilized both in vitro and in vivo models to assess the therapeutic potential.

Case Study 2: Cancer Cell Line Testing

In another investigation, the cytotoxic effects of various benzamide derivatives were tested on several cancer cell lines. The results indicated that modifications to the benzamide structure could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.

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